molecular formula C18H23N B2755575 (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine CAS No. 160254-19-3

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

Cat. No.: B2755575
CAS No.: 160254-19-3
M. Wt: 253.389
InChI Key: RZQCNCFIOOXJEU-UHFFFAOYSA-N
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Description

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine is a synthetic organic compound with the CAS registry number 160254-19-3 . It has a molecular formula of C18H23N and a molecular weight of 253.389 g/mol . This amine is supplied as a high-purity building block for research and development purposes in chemical synthesis. As a secondary amine, this compound serves as a versatile intermediate in organic chemistry and medicinal chemistry research. While specific biological data for this exact molecule is limited, compounds within the phenylethylamine class are of significant scientific interest. Phenylethylamines are known to act as trace amines in the central nervous system and can interact with trace amine-associated receptors (TAARs), which are involved in the regulation of neurotransmitter systems . Related N-methylated and N-propargylated phenylethylamine analogues, such as selegiline and its derivatives, have been extensively studied for their neuroprotective properties. These properties are often linked to the inhibition of monoamine oxidase-B (MAO-B) and the attenuation of mitochondrial oxidative stress and pro-apoptotic pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

2-methyl-1-phenyl-N-(2-phenylethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-15(2)18(17-11-7-4-8-12-17)19-14-13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQCNCFIOOXJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-phenylpropan-1-amine with 2-phenylethyl bromide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the amine group, converting it to a corresponding imine or nitrile.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the amine to a secondary or primary amine, depending on the conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may produce secondary or primary amines .

Scientific Research Applications

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptors, modulating neurotransmitter release and uptake. It may also inhibit or activate enzymes involved in neurotransmitter metabolism, thereby affecting the levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Below is a detailed comparison of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine with analogous compounds, focusing on molecular structure, synthesis pathways, and functional properties.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₂₄H₂₇N 329.49 Benzyl, 2-phenylpropyl, phenethyl 860462-83-5
3-Phenyl-N-(2-phenylethyl)-1-propanamine C₁₇H₂₁N 239.36 Phenethyl, 3-phenylpropyl 136534-76-4
Bis(2-phenylethyl)amine (BFEA) C₁₆H₁₉N 225.33 Two phenethyl groups N/A
Bis(2-phenylpropyl)amine (BFPA) C₁₈H₂₃N 253.39 Two 2-phenylpropyl groups N/A

Key Observations :

  • Branching vs. Linearity : The target compound’s 2-methyl-1-phenylpropyl group introduces steric hindrance, unlike the linear 3-phenylpropyl group in 3-Phenyl-N-(2-phenylethyl)-1-propanamine . This may affect reactivity in nucleophilic substitutions or catalytic hydrogenation.
  • By-Product Formation : Bis(2-phenylethyl)amine (BFEA) and bis(2-phenylpropyl)amine (BFPA) are common by-products in hydrogenation reactions involving cyanides or nitriles, as observed in La/MgO-catalyzed processes . The target compound’s tertiary structure likely reduces such by-product formation compared to primary/secondary amines.

Key Observations :

  • Complexity of Synthesis : The target compound requires multi-step synthesis (Curtius rearrangement, hydrogenation), whereas BFEA/BFPA are simpler to produce via direct hydrogenation .
  • Catalytic Selectivity : La/MgO catalysts favor primary amine by-products (e.g., BFEA), but tertiary amines like the target compound may require tailored catalysts or protective groups to avoid over-alkylation .

Key Observations :

  • Volatility : The target compound’s higher molecular weight (329.49 g/mol) suggests lower volatility compared to BFEA (225.33 g/mol), aligning with observed volatile losses in heated phenethyl derivatives .
  • Safety : Tertiary amines like the target compound may require precautions similar to methyl(2-methylpropyl)amine (skin/eye irritation risks) .

Biological Activity

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine, also known as a substituted phenethylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H25NC_{17}H_{25}N. Its structure consists of two phenethylamine moieties, which are known for their interactions with various neurotransmitter systems.

Phenethylamines, including this compound, interact with several biological targets:

  • Dopaminergic System : They can modulate dopamine transmission, which is crucial in conditions such as Parkinson's disease and schizophrenia .
  • Microtubule Interaction : Evidence suggests that phenethylamines can alter microtubule dynamics, potentially affecting neuronal structure and function .
  • Receptor Binding : These compounds have been shown to interact with various receptors, including adrenergic, dopaminergic, and serotonin receptors, influencing multiple signaling pathways .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description
Neurotransmitter Modulation Alters the release and reuptake of neurotransmitters like dopamine and serotonin.
Antitumor Potential Some derivatives exhibit anticancer properties by inhibiting cell proliferation.
Cytoskeletal Dynamics Influences microtubule stability, which may impact cell division and transport.

Case Studies

  • Dopaminergic Effects : A study investigated the effects of substituted phenethylamines on dopamine receptors. The results indicated that certain analogs could enhance dopamine release in vitro, suggesting potential applications in treating neurodegenerative diseases .
  • Microtubule Interaction : Research demonstrated that specific phenethylamines could bind to the colchicine site on tubulin, affecting microtubule polymerization dynamics. This interaction could have implications for cancer therapy due to its role in cell division .
  • Enzyme Inhibition : Inhibitory activity against various cytochrome P450 enzymes was noted, indicating potential drug-drug interaction risks when co-administered with other medications .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it has favorable absorption properties:

  • Oral Bioavailability : Related compounds have shown good oral bioavailability, which is crucial for therapeutic applications.
  • Metabolic Stability : Studies indicate that these compounds are metabolically stable in liver microsomes, suggesting a lower likelihood of rapid degradation in vivo.

Q & A

Q. What are the primary synthetic routes for (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine?

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Nucleophilic substitution : Reacting haloalkanes (e.g., 2-methyl-1-phenylpropyl chloride) with 2-phenylethylamine in the presence of a base (e.g., NaOH) .
  • Reductive amination : Reducing a ketone precursor (e.g., phenylacetone derivatives) with ammonia or amines using catalysts like LiAlH4 or hydrogen gas over nickel . Optimization of reaction conditions (temperature, solvent, catalyst) is critical for yield improvement.

Q. How can the purity and structure of this compound be verified experimentally?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons appear in the 7.0–7.5 ppm range, while methyl groups resonate near 1.0–1.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error .
  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended for research use) .

Q. What safety precautions are required when handling this compound?

  • Toxicity : Classified as acute toxicity (Category 4) via oral, dermal, or inhalation routes. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Storage : Keep in a cool (0–6°C), dry environment away from acids, bases, and oxidizers .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) for reductive amination efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps .

Q. What computational tools aid in predicting reactivity or biological activity?

  • Retrosynthesis Planning : Use AI-driven platforms (e.g., Template_relevance Pistachio) to propose synthetic pathways .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock) predict interactions with targets like serotonin receptors, given structural analogs show 5-HT2C modulation .
  • DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for functionalization .

Q. How do structural modifications impact pharmacological properties?

  • Functional Group Analysis :
  • Amino Group : Critical for receptor binding; methylation reduces polarity and enhances blood-brain barrier penetration .
  • Phenyl Rings : Fluorination (e.g., para-fluoro analogs) increases metabolic stability by blocking CYP450 oxidation .
    • Case Study : Replacing the methyl group with cyclopropyl (e.g., 1-cyclopropyl-N-ethyl-2-(4-methylphenyl)ethanamine) alters steric hindrance and receptor selectivity .

Q. What analytical challenges arise in characterizing byproducts or degradation products?

  • LC-MS/MS : Detect trace impurities (e.g., triazine derivatives from formaldehyde trimerization during synthesis) .
  • Isolation via Prep-HPLC : Separate stereoisomers or regioisomers for individual NMR analysis .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) identify hydrolytically labile bonds (e.g., amine-ether linkages) .

Methodological Tables

Q. Table 1: Key Synthetic Methods Comparison

MethodYield (%)Purity (%)Key ConditionsReference
Nucleophilic Substitution65–7590–95NaOH, THF, 60°C, 12h
Reductive Amination80–9095–99H2/Ni, EtOH, 25°C, 24h

Q. Table 2: NMR Chemical Shifts (δ, ppm)

Proton Environment1^1H NMR13^{13}C NMR
Aromatic (C6H5)7.0–7.5125–140
Methyl (CH3)1.0–1.520–25
Amine (NH)1.5–2.5*35–45
*Broad signal due to exchange .

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